3-Methoxyphenylacetone

Forensic Chemistry Regioisomer Differentiation GC-MS Analysis

3-Methoxyphenylacetone (CAS 3027-13-2, C₁₀H₁₂O₂, MW 164.20 g/mol) is a substituted phenylacetone, specifically the meta-methoxy regioisomer. It is characterized as a liquid at ambient temperature with a boiling point of 258-260 °C, a density of 1.911 g/mL at 25 °C, and a refractive index (n20/D) of 1.5252.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 3027-13-2
Cat. No. B143000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenylacetone
CAS3027-13-2
Synonyms(3-Methoxyphenyl)acetone;  (m-Methoxyphenyl)acetone;  1-(3-Methoxyphenyl)-2-propanone;  1-(3-Methoxyphenyl)acetone;  1-(m-Methoxyphenyl)-2-propanone;  3-Methoxybenzyl Methyl Ketone;  3’-Methoxyphenyl-2-propanone; 
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(=O)CC1=CC(=CC=C1)OC
InChIInChI=1S/C10H12O2/c1-8(11)6-9-4-3-5-10(7-9)12-2/h3-5,7H,6H2,1-2H3
InChIKeyRMMRRRLPDBJBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenylacetone CAS 3027-13-2: Core Procurement Specifications and Chemical Identity


3-Methoxyphenylacetone (CAS 3027-13-2, C₁₀H₁₂O₂, MW 164.20 g/mol) is a substituted phenylacetone, specifically the meta-methoxy regioisomer [1]. It is characterized as a liquid at ambient temperature with a boiling point of 258-260 °C, a density of 1.911 g/mL at 25 °C, and a refractive index (n20/D) of 1.5252 . The compound is miscible with dimethyl sulfoxide and functions primarily as a versatile ketone intermediate, possessing a single defined carbonyl group suitable for condensation and reductive amination reactions .

3-Methoxyphenylacetone: Why In-Class Compounds Are Not Interchangeable in Regulated and Analytical Workflows


Regioisomeric methoxyphenylacetones (2-, 3-, and 4-methoxy) exhibit identical molecular masses and near-identical mass spectra, yet they are distinct chemical entities with divergent chromatographic retention, fragmentation patterns, and regulatory status [1]. The meta-methoxy substitution (3-position) confers specific reactivity and directing effects that differ fundamentally from the ortho- and para- analogs . Furthermore, all methoxyphenylacetone isomers are classified as controlled substance precursors, making definitive analytical identification mandatory for procurement and forensic compliance [2]. Generic substitution without verified regioisomeric identity introduces unacceptable risk in both synthetic reproducibility and legal chain-of-custody.

3-Methoxyphenylacetone: Quantitative Differentiators vs. Ortho- and Para- Methoxy Analogs


GC-MS Fragmentation: Ortho-Methoxy Loses Formaldehyde; Meta- and Para- Do Not

Under electron ionization mass spectrometry, the m/z 135 benzyl cation fragment derived from ortho-methoxyphenylacetone undergoes a diagnostic loss of formaldehyde (CH₂O, 30 Da) to yield a significant secondary ion at m/z 105. This fragmentation is not observed in 3-methoxyphenylacetone or 4-methoxyphenylacetone, which lack the ortho-methoxy group necessary for this rearrangement [1].

Forensic Chemistry Regioisomer Differentiation GC-MS Analysis

GC Elution Order on Cyclodextrin Phase: Meta-Methoxy Elutes Between Ortho and Para

Complete gas chromatographic resolution of all ten regioisomeric methoxy methyl phenylacetones was achieved exclusively on a stationary phase containing modified β-cyclodextrin. Under these conditions, ortho-methoxy-substituted ketones (K1-K4) elute first, followed by meta-methoxy-substituted ketones (K5-K8), with para-methoxy-substituted ketones (K9-K10) exhibiting the greatest affinity and eluting last [1]. Conventional Rtx-1 and Rtx-200 columns fail to achieve complete separation.

Chiral Chromatography Forensic Analysis Regioisomer Separation

Regulatory Classification: Uniform Scheduling of All Methoxyphenylacetone Isomers

In Taiwan's 2020 amendment to controlled drug schedules, methoxyphenylacetone was explicitly added as a Category 4 controlled drug precursor, with the listing specifically enumerating all three regioisomers: 2-Methoxyphenylacetone, 3-Methoxyphenylacetone, and 4-Methoxyphenylacetone [1]. This regulatory action places all isomers under identical legal controls, unlike other precursor families where only specific isomers are scheduled.

Controlled Substances Regulatory Compliance Forensic Procurement

Synthetic Utility: Meta-Methoxy Directing Effects in Electrophilic Aromatic Substitution

The methoxy group is a strongly activating, ortho/para-directing substituent in electrophilic aromatic substitution (EAS). Consequently, 3-methoxyphenylacetone (meta-substituted) directs incoming electrophiles to positions ortho and para relative to the methoxy group, which corresponds to the 2- and 4-positions of the phenyl ring. In contrast, 4-methoxyphenylacetone (para-substituted) directs substitution exclusively ortho to the methoxy group, while 2-methoxyphenylacetone (ortho-substituted) directs to the 4- and 6-positions .

Organic Synthesis Electrophilic Aromatic Substitution Regioselectivity

Physical Property Differentiation: Boiling Point and Density vs. 3'-Methoxypropiophenone

3-Methoxyphenylacetone (phenylacetone derivative, CAS 3027-13-2) exhibits a boiling point of 258-260 °C (lit.) and a density of 1.911 g/mL at 25 °C . Its regioisomer 3'-methoxypropiophenone (CAS 37951-49-8), while sharing the identical molecular formula C₁₀H₁₂O₂, has a boiling point of 259 °C and a significantly lower density of 1.0812 g/mL . The ~0.83 g/mL density differential provides a straightforward, non-spectroscopic means of distinguishing these two closely related intermediates.

Physical Chemistry Quality Control Compound Identification

Commercial Purity Grades: 97% (Standard) vs. 98% (GC) Specifications

3-Methoxyphenylacetone is commercially available in multiple purity grades, reflecting different analytical methodologies and intended applications. Standard research-grade material from major suppliers (Sigma-Aldrich, Thermo Fisher) is certified at 97% purity . Higher-purity material is available from specialized vendors at 98% purity as determined by GC , and in some listings at 99% purity [1].

Quality Assurance Analytical Chemistry Procurement Specification

3-Methoxyphenylacetone: Evidence-Based Application Scenarios for Procurement and Research


Forensic and Regulatory Analysis: Reference Standard for Methoxyphenylacetone Isomer Identification

Given its well-characterized GC elution order on β-cyclodextrin phases and the absence of the ortho-methoxy diagnostic m/z 105 ion, 3-methoxyphenylacetone serves as a critical reference material in forensic laboratories tasked with differentiating regioisomeric methoxy methyl phenylacetones . Procurement for this application mandates material of verified isomeric purity, as any cross-contamination with the 2- or 4-isomer would invalidate retention time and mass spectral comparisons.

CNS-Active Compound Synthesis: Precursor for Optically Active Cyanohydrins

3-Methoxyphenylacetone is specifically cited as a substrate for the preparation of optically active cyanohydrins and central nervous system (CNS) active compounds . This synthetic pathway leverages the ketone functionality for nucleophilic addition and subsequent chiral resolution. The meta-methoxy substitution pattern is retained in the final product scaffold, distinguishing it from para-methoxy-derived analogs that may exhibit different pharmacological profiles [1].

Pharmaceutical Intermediate: Synthesis of 4-Amino-3-methoxypropiophenone

A validated application of 3-methoxyphenylacetone is its use in the synthesis of 4-amino-3-methoxypropiophenone . This specific transformation demonstrates the compound's utility in constructing amino-substituted aromatic ketones. Procurement for this route should specify material with consistent batch-to-batch purity (97% minimum) to ensure reproducible reaction yields and impurity profiles [1].

Technical Documentation Hub

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